molecular formula C7H5ClFNO B1339916 3-Fluoro-N-hydroxybenzimidoyl chloride CAS No. 58606-42-1

3-Fluoro-N-hydroxybenzimidoyl chloride

Cat. No.: B1339916
CAS No.: 58606-42-1
M. Wt: 173.57 g/mol
InChI Key: CQEGJGFPGPNQNG-JXMROGBWSA-N
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Description

3-Fluoro-N-hydroxybenzimidoyl chloride (CAS 58606-42-1), also known as (1Z)-3-fluoro-N-hydroxybenzenecarboximidoyl chloride or m-fluorobenzohydroxamic acid chloride, is a halogenated aromatic compound featuring a benzimidoyl chloride backbone with a fluorine substituent at the meta position and an N-hydroxy functional group . Its molecular structure (Fig. 1) comprises a benzene ring substituted with fluorine at position 3, an imidoyl chloride group (-C(=N-OH)Cl), and a hydroxylamine moiety.

Figure 1: Structure of this compound.

Properties

CAS No.

58606-42-1

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(1E)-3-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H/b10-7+

InChI Key

CQEGJGFPGPNQNG-JXMROGBWSA-N

SMILES

C1=CC(=CC(=C1)F)C(=NO)Cl

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=N\O)/Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NO)Cl

Origin of Product

United States

Preparation Methods

One common method involves the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditionsIndustrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-Fluoro-N-hydroxybenzimidoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxybenzimidoyl chloride involves its ability to generate reactive intermediates, such as free radicals, under specific conditions. These intermediates can interact with various molecular targets, leading to desired chemical transformations. The pathways involved often include the formation and subsequent reactions of fluoroalkyl radicals .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 3-fluoro-N-hydroxybenzimidoyl chloride and structurally related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Substituents
This compound 58606-42-1 C₇H₅ClFNO Imidoyl chloride, N-hydroxy 3-Fluorophenyl
3-Fluorobenzoyl chloride 1711-07-5 C₇H₄ClFO Benzoyl chloride 3-Fluorophenyl
3-Chloro-N-phenyl-phthalimide Not provided C₁₄H₈ClNO₂ Phthalimide, chloro, phenyl 3-Chlorophenyl, N-phenyl
3-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide 4496-57-5 C₁₄H₈ClF₃NO Benzamide, chloro, trifluoromethyl 3-Chlorophenyl, 3-(CF₃)phenyl

Key Observations:

Functional Groups:

  • The target compound’s imidoyl chloride (-C(=N-OH)Cl) contrasts with 3-fluorobenzoyl chloride’s acyl chloride (-COCl). The N-hydroxy group enhances nucleophilicity, enabling reactions distinct from typical benzoyl chlorides .
  • 3-Chloro-N-phenyl-phthalimide contains a phthalimide core, which is structurally distinct but shares halogen (Cl/F) substitution patterns .

Substituent Effects:

  • Fluorine’s electron-withdrawing nature in the meta position influences electronic properties, such as increased acidity of adjacent protons or altered reaction kinetics compared to chloro or trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-N-hydroxybenzimidoyl chloride
Reactant of Route 2
3-Fluoro-N-hydroxybenzimidoyl chloride

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